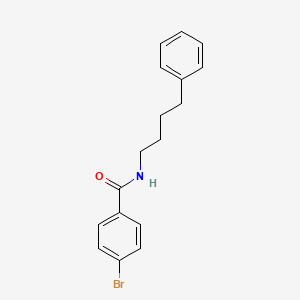

4-bromo-N-(4-phenylbutyl)benzamide

Description

Significance of the Amide Functional Group in Chemical Sciences

The amide functional group, characterized by a carbonyl group linked to a nitrogen atom, is a cornerstone of organic chemistry and biochemistry. solubilityofthings.comfiveable.me Its importance stems from its remarkable stability and its ability to participate in hydrogen bonding, which significantly influences the physical properties of molecules, such as their boiling points and solubility. solubilityofthings.com This functional group is fundamental to the structure of proteins, where amino acids are linked by peptide bonds, a type of amide linkage. organicchemexplained.com The stability of the amide bond, compared to the more easily hydrolyzed ester group, makes it a frequent component in pharmaceutical molecules. organicchemexplained.com

The versatility of amides is further demonstrated by their wide-ranging applications in the chemical industry, where they function as solvents, plasticizers, and key intermediates in the synthesis of polymers, pharmaceuticals, and agrochemicals. diplomatacomercial.com The ability of amides to form strong and specific hydrogen bonds also makes them crucial in medicinal chemistry for interacting with biological targets like proteins and enzymes. chemistrytalk.org

Key Characteristics of the Amide Functional Group:

| Property | Description |

| Structure | A carbonyl group (C=O) bonded to a nitrogen atom. solubilityofthings.com |

| Hydrogen Bonding | Capable of acting as both hydrogen bond donors and acceptors, leading to high boiling points and solubility in polar solvents. solubilityofthings.com |

| Stability | Generally stable and less reactive than esters or acid chlorides, which is advantageous for controlled chemical reactions. organicchemexplained.comdiplomatacomercial.com |

| Biological Relevance | Forms the peptide bonds that constitute the backbone of proteins. organicchemexplained.com |

| Industrial Applications | Used as solvents, intermediates, and building blocks for polymers like nylon and Kevlar. diplomatacomercial.comchemistrytalk.org |

Evolution of Research on Substituted Benzamides as Privileged Scaffolds for Chemical and Biological Investigations

Substituted benzamides, a class of compounds containing a benzene (B151609) ring attached to an amide group with various substituents, are recognized as "privileged scaffolds" in medicinal chemistry. This term describes molecular frameworks that can bind to multiple, unrelated biological targets, making them a rich source for drug discovery. The benzamide (B126) structure provides a versatile platform for introducing a wide array of chemical diversity through substitution on both the phenyl ring and the amide nitrogen.

Historically, research into substituted benzamides has led to the development of numerous therapeutic agents with diverse activities, including antimicrobial, analgesic, anticancer, and antipsychotic properties. nih.gov The ability of the benzamide core to mimic peptide structures, such as the β-turn, is one reason for its broad biological activity. nih.gov

Modern research continues to leverage the privileged nature of the benzamide scaffold. For instance, novel benzamide derivatives are being designed and synthesized as potent inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, which are implicated in conditions such as cancer and Alzheimer's disease. nih.gov The ongoing exploration of new synthetic methodologies and the screening of benzamide libraries against various biological targets ensure that this structural motif remains at the forefront of chemical and biological investigations. nih.gov

Research Imperatives and Current Challenges for 4-Bromo-N-(4-phenylbutyl)benzamide and its Analogues

While specific research on This compound is not extensively documented in publicly available literature, its structural components—a 4-bromobenzamide (B181206) moiety and an N-linked 4-phenylbutyl group—place it within a class of compounds with significant research interest. The research imperatives and challenges for this compound and its analogues can be inferred from studies on structurally related molecules.

A primary research focus is the synthesis and functionalization of such compounds. The presence of a bromine atom on the benzamide ring provides a reactive handle for cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the synthesis of a diverse library of analogues with different aryl groups at the 4-position, which can be screened for various biological activities. researchgate.net A challenge in this area is the development of efficient and high-yielding synthetic protocols. researchgate.net

Another key research area is the investigation of the biological activities of these compounds. The N-(phenylalkyl)benzamide substructure is found in molecules with a range of pharmacological effects. For example, studies on related N-phenylbenzamide derivatives have explored their potential as immunosuppressive agents. google.com The specific length and nature of the alkyl chain and the substitution pattern on both phenyl rings are critical determinants of biological activity. A significant challenge is to elucidate the structure-activity relationships (SAR) to optimize potency and selectivity for a particular biological target.

Furthermore, the physicochemical properties of these compounds, such as solubility and metabolic stability, are crucial for their potential application in materials science or as therapeutic agents. The lipophilicity introduced by the phenylbutyl group and the polar amide bond create a molecule with both hydrophobic and hydrophilic regions, influencing its self-assembly properties and interaction with biological membranes. Understanding and predicting these properties through computational studies, in conjunction with experimental validation, is an ongoing challenge. researchgate.net

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-N-(4-phenylbutyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO/c18-16-11-9-15(10-12-16)17(20)19-13-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8,13H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSALYLOORYKNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCNC(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366080 | |

| Record name | 4-bromo-N-(4-phenylbutyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198055 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

415694-66-5 | |

| Record name | 4-bromo-N-(4-phenylbutyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Design and Methodologies for 4 Bromo N 4 Phenylbutyl Benzamide and Its Analogues

Strategic Approaches to Amide Bond Formation in Benzamide (B126) Synthesis

The creation of the amide linkage is a cornerstone of organic synthesis, essential for preparing a vast array of molecules, including pharmaceuticals and materials. luxembourg-bio.comresearchgate.net

Conventional Condensation Reactions of Carboxylic Acid Derivatives with Amines

Historically, the synthesis of amides is achieved by reacting a carboxylic acid with an amine. luxembourg-bio.com However, this direct reaction requires high temperatures, often exceeding 200°C, which can be detrimental to sensitive molecular structures. luxembourg-bio.com To circumvent this, the carboxylic acid is typically "activated" by converting its hydroxyl group into a better leaving group. luxembourg-bio.comresearchgate.net

Common activating agents include:

Acyl chlorides and anhydrides: These are highly reactive derivatives of carboxylic acids. For instance, benzoyl chloride can be reacted with ammonia (B1221849) to form benzamide. youtube.com

Coupling reagents: A plethora of reagents have been developed to facilitate amide bond formation under milder conditions. Dicyclohexylcarbodiimide (DCC) is a classic example, reacting with a carboxylic acid to form a reactive O-acylurea intermediate, which is then attacked by the amine. luxembourg-bio.compeptide.com The byproduct, dicyclohexylurea (DCU), is often insoluble and can be removed by filtration. luxembourg-bio.com Diisopropylcarbodiimide (DIC) is another common choice, particularly in solid-phase synthesis, as its urea (B33335) byproduct is more soluble. peptide.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used with carbodiimides to minimize side reactions like racemization. peptide.comhepatochem.com

Exploration of Sustainable Amination Methods and Green Chemistry Considerations

In recent years, there has been a significant push towards developing more environmentally friendly or "green" synthetic methods. chemmethod.comchemmethod.com This includes the use of less hazardous reagents, alternative solvents, and catalytic processes that reduce waste. chemmethod.comchemmethod.com

Key green chemistry approaches in amide synthesis include:

Catalyst-free reactions: Some N-acylation reactions can be carried out efficiently without a catalyst, for example, by reacting amines with acetic anhydride (B1165640) under solvent-free conditions. orientjchem.org

Water as a solvent: Water is an ideal green solvent. Benzotriazole chemistry has been utilized for the acylation of various amines in water, offering advantages like short reaction times and simple workup procedures. mdpi.com

Biocatalysis: Enzymes are being explored as catalysts for amide bond formation, offering high selectivity and operation under mild, aqueous conditions. rsc.org

Electrosynthesis: Electrochemical methods provide a green and sustainable tool for amide synthesis, often proceeding under very mild conditions compared to traditional methods. rsc.org

Application of Advanced Coupling Reagents and Catalytic Systems for Amide Formation (e.g., Titanium Tetrachloride, Pd(0) Catalysis)

Modern synthetic chemistry has introduced advanced reagents and catalytic systems to further improve the efficiency and scope of amide bond formation.

Titanium Tetrachloride (TiCl₄): This Lewis acid can activate carboxylic acids for nucleophilic acyl substitution, enabling the direct synthesis of amides from carboxylic acids and amines. mdpi.comresearchgate.net TiCl₄ has been successfully used as a coupling reagent for the one-pot formation of amides under mild and neutral conditions. mdpi.comresearchgate.netresearchgate.net

Palladium(0) Catalysis: Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become powerful methods for forming C-N bonds. syr.edu While initially developed for amines, this methodology has been extended to amidation reactions by modifying the ligand, palladium source, and reaction conditions. syr.edu The general mechanism involves the formation of an active Pd(0) catalyst, oxidative addition to an aryl halide, ligand exchange with the amide, and subsequent reductive elimination to form the C-N bond. syr.edu A variety of phosphine (B1218219) ligands, such as XPhos, are often employed to facilitate these transformations. acs.org

Synthesis of the 4-Bromo-N-(4-phenylbutyl)benzamide Core Structure

The synthesis of the target molecule, this compound, requires the preparation of specific precursors and the optimization of the coupling reaction.

Preparation of Key Precursors: 4-Bromobenzoic Acid Derivatives and 4-Phenylbutylamine (B88947) Analogues

4-Bromobenzoic Acid Derivatives: 4-Bromobenzoic acid is a key starting material. It can be synthesized through several routes:

Oxidation of p-bromotoluene: This can be achieved using oxidizing agents like potassium permanganate. guidechem.com Another method involves the liquid phase catalytic oxidation of p-bromotoluene using oxygen as the oxidant and a catalyst system composed of cobalt acetate, manganese acetate, and a bromide salt. google.com This method can yield 4-bromobenzoic acid with high purity (>99%) and yield (>98%). google.com

Oxidation of 4-bromobenzyl alcohol: Selective oxidation of 4-bromobenzyl alcohol with Oxone®, catalyzed by 2-iodoxy-5-methylbenzenesulfonic acid, can produce 4-bromobenzoic acid in high yield (83-87%). orgsyn.org

From bromobenzene: A multi-step synthesis can start from bromobenzene, which is first acylated to form 4-bromoacetophenone, and then oxidized with KMnO₄ to yield 4-bromobenzoic acid. quora.com

The reactive derivative, 4-bromobenzoyl chloride, can be prepared from 4-bromobenzoic acid and is often used directly in the amidation step. prepchem.comresearchgate.net

4-Phenylbutylamine Analogues: The amine precursor, 4-phenylbutylamine, can be synthesized by the reduction of 4-phenylbutyronitrile (B1582471). Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for this transformation. An alternative, though potentially lower-yielding, synthesis involves the reaction of ethyl magnesium bromide with 4-phenylbutyronitrile to form ethyl 3-phenylpropyl ketone, which is then reacted with formamide (B127407) and formic acid to produce 1-ethyl-4-phenylbutylamine. prepchem.com

Optimized Reaction Conditions and Yield Enhancement Protocols for the Target Benzamide

The final step in the synthesis of this compound is the coupling of a 4-bromobenzoic acid derivative with 4-phenylbutylamine. The choice of reaction conditions is crucial for maximizing the yield and purity of the product.

A general and efficient procedure for this type of N-acylation involves reacting the amine with an acylating agent, often in the presence of a catalyst or coupling reagent. orientjchem.org For instance, a common laboratory-scale synthesis of a similar benzamide, 4-bromo-N-tert-butyl-benzamide, involves cooling a mixture of methylene (B1212753) chloride and tert-butylamine (B42293) and then adding a solution of 4-bromobenzoyl chloride in methylene chloride. prepchem.com The reaction is stirred overnight, and the product is isolated after a series of washing and drying steps. prepchem.com

For this compound, a similar approach would be effective. The reaction of 4-bromobenzoyl chloride with 4-phenylbutylamine in a suitable solvent like methylene chloride, likely in the presence of a base to neutralize the HCl byproduct, would be a standard method.

To enhance yields, several factors can be optimized:

Stoichiometry: Using a slight excess of one reagent can drive the reaction to completion.

Temperature: While many coupling reactions proceed at room temperature, gentle heating or cooling may be necessary depending on the specific reagents. nih.gov

Solvent: The choice of solvent can significantly impact reaction rates and solubility of reagents and products. mdpi.com

Catalyst/Coupling Reagent: As discussed in section 2.1.3, advanced reagents like TiCl₄ or catalytic systems based on palladium can offer high yields and mild reaction conditions. mdpi.comresearchgate.netresearchgate.netsyr.edu For example, the synthesis of (S)-4-bromo-N-(1-phenylethyl)benzamide was achieved in 93% yield by reacting 4-bromobenzoic acid and (S)-1-phenylethanamine with TiCl₄ as the coupling reagent. researchgate.net

Table of Reaction Parameters for N-Acetylation of Amines

The following table, adapted from a study on the N-acetylation of various amines, illustrates how reaction parameters can be optimized. While not specific to the target molecule, it provides a general framework for understanding the influence of different variables on amide synthesis.

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | Aniline | Acetanilide | >99 |

| 2 | 4-Hydroxyaniline | Paracetamol | 93 |

| 3 | 4-Methoxyaniline | N-(4-methoxyphenyl)acetamide | 51 |

| 4 | 4-Chloroaniline | N-(4-chlorophenyl)acetamide | >99 |

| 5 | 4-Bromoaniline | N-(4-bromophenyl)acetamide | >99 |

Data adapted from a study on N-acetylation of various amines, showcasing yield variations based on substrate. nih.govresearchgate.net

By carefully selecting precursors and optimizing reaction conditions, this compound and its analogues can be synthesized efficiently, paving the way for further research into their chemical and physical properties.

Advanced Spectroscopic and Structural Characterization of 4 Bromo N 4 Phenylbutyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentontosight.ainiscair.res.in

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. While specific experimental spectra for 4-bromo-N-(4-phenylbutyl)benzamide are not widely published, a detailed prediction of its ¹H and ¹³C NMR spectra can be derived from the analysis of structurally similar benzamides. niscair.res.injournals.co.za

Proton (¹H) NMR Analysis: Elucidation of Chemical Shifts and Scalar Coupling Patternsniscair.res.insigmaaldrich.comresearchgate.netnih.gov

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the 4-bromobenzamide (B181206) moiety would likely appear as a pair of doublets (an AA'BB' system) due to the bromine substitution. The protons on the unsubstituted phenyl ring of the butyl chain would typically present as a multiplet. The amide proton (N-H) would show as a triplet, coupling with the adjacent methylene (B1212753) group. The four methylene groups of the butyl chain are chemically distinct and are expected to appear as multiplets in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (brominated ring) | 7.60 - 7.80 | Doublet | ~8.5 |

| Aromatic (brominated ring) | 7.50 - 7.70 | Doublet | ~8.5 |

| Aromatic (phenyl ring) | 7.10 - 7.35 | Multiplet | - |

| Amide (N-H) | ~6.0 - 6.5 | Triplet | ~5.6 |

| Methylene (-CH₂-N) | ~3.40 | Quartet | ~6.8 |

| Methylene (-CH₂-Ph) | ~2.65 | Triplet | ~7.5 |

| Methylene (-CH₂-CH₂N) | ~1.70 | Multiplet | - |

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

Carbon (¹³C) NMR Analysis: Confirmation of Carbon Framework and Functional Groupsontosight.ainiscair.res.insigmaaldrich.comnih.gov

The ¹³C NMR spectrum provides confirmation of the carbon skeleton. A total of 13 distinct signals are anticipated for the 17 carbon atoms, accounting for the chemical equivalence of certain aromatic carbons. Key diagnostic signals include the carbonyl carbon of the amide group, typically found in the 165-170 ppm range, and the carbon atom bonded to bromine, which would appear around 125-130 ppm. The remaining aromatic and aliphatic carbons would resonate at their characteristic chemical shifts, confirming the presence of both phenyl rings and the butyl chain.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 166.5 |

| Aromatic (C-Br) | 127.0 |

| Aromatic (C-ipso, phenyl) | 141.5 |

| Aromatic (C-ipso, benzamide) | 133.5 |

| Aromatic CH (brominated ring) | 128.9, 131.8 |

| Aromatic CH (phenyl ring) | 126.0, 128.4, 128.5 |

| Aliphatic (-CH₂-N) | 40.5 |

| Aliphatic (-CH₂-Ph) | 35.5 |

| Aliphatic (-CH₂-CH₂N) | 29.0 |

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

Advanced Multi-Dimensional NMR Techniques for Complex Structural and Stereochemical Determination

To definitively assign all proton and carbon signals and confirm the structural connectivity, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: Would reveal scalar coupling between adjacent protons, for instance, confirming the connectivity within the butyl chain (e.g., -NH to -CH₂-, -CH₂- to -CH₂-).

HSQC: Would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C spectrum based on the more easily assigned ¹H spectrum.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Verification and Elemental Compositionontosight.ainiscair.res.in

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound (C17H18BrNO), HRMS would provide an exact mass measurement, confirming its elemental composition. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak [M]⁺ and any bromine-containing fragment ions, with two peaks of almost equal intensity separated by two mass units.

Analysis of Mass Fragmentation Patterns and Proposed Fragmentation Pathwayslibretexts.orgnih.gov

In addition to molecular weight determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways characteristic of amides and aromatic compounds.

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is common. This could lead to the formation of the 4-bromobenzoyl cation ([BrC₆H₄CO]⁺) at m/z 183/185 or the ion corresponding to the loss of the 4-bromophenyl group.

Amide Bond Cleavage: Scission of the C-N amide bond can occur, leading to fragments corresponding to the acyl portion and the amine portion of the molecule.

McLafferty Rearrangement: A characteristic fragmentation for molecules with a carbonyl group and a sufficiently long alkyl chain involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage. This would result in the loss of a neutral alkene fragment.

Cleavage within the Butyl Chain: Fragmentation of the alkyl chain can lead to a series of ions, including the stable benzyl (B1604629) cation ([C₇H₇]⁺) at m/z 91 or the tropylium (B1234903) ion.

Table 3: Proposed Mass Fragments for this compound

| Proposed Fragment Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) |

|---|---|---|

| [C₁₇H₁₈BrNO]⁺ (Molecular Ion) | 347 | 349 |

| [BrC₆H₄CO]⁺ | 183 | 185 |

| [C₆H₄CO]⁺ | 105 | - |

| [C₆H₅(CH₂)₄NH]⁺ | 148 | - |

| [C₇H₇]⁺ (Tropylium/Benzyl ion) | 91 | - |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactionsresearchgate.netmdpi.com

While the specific crystal structure of this compound is not available in the reviewed literature, analysis of closely related compounds, such as 4-bromo-N-phenylbenzamide, provides insight into the likely solid-state conformation and intermolecular interactions. nih.govnih.gov

The crystal structure of 4-bromo-N-phenylbenzamide reveals that the molecule adopts a twisted conformation, with a significant dihedral angle between the two aromatic rings. nih.govnih.gov The crystal packing is dominated by intermolecular N-H···O hydrogen bonds, which link the molecules into chains. nih.gov

N-H···O Hydrogen Bonds: Similar to other secondary amides, strong hydrogen bonds between the amide N-H donor and the carbonyl oxygen acceptor are expected to be a primary organizing force in the crystal lattice, likely forming chains or dimeric motifs. mdpi.comias.ac.in

C-H···π Interactions: The presence of two phenyl rings provides opportunities for C-H···π interactions, where a C-H bond from an alkyl chain or another aromatic ring interacts with the electron-rich face of a phenyl ring. ias.ac.in

Halogen Bonding: The bromine atom could potentially act as a halogen bond donor, interacting with a Lewis basic site like the carbonyl oxygen of a neighboring molecule.

π-π Stacking: The aromatic rings may engage in offset π-π stacking interactions, further contributing to the stability of the crystal packing.

The interplay of these various non-covalent interactions would dictate the final three-dimensional architecture of the crystal, influencing physical properties such as melting point and solubility.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The determination of a compound's crystal system, space group, and unit cell parameters is fundamental to understanding its three-dimensional structure at the atomic level. This information is obtained through single-crystal X-ray diffraction analysis.

As of the latest available data, specific crystallographic data for this compound, including its crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of its unit cell (a, b, c, α, β, γ), have not been published in the Cambridge Crystallographic Data Centre (CCDC) or other publicly available crystallographic databases.

For illustrative purposes, a related but distinct compound, 4-bromo-N-phenylbenzamide , has been characterized and found to crystallize in the triclinic system. ontosight.ainih.govnih.govnih.gov However, the substitution of the phenyl group with a phenylbutyl chain in the target compound would significantly alter the molecular packing and, consequently, these crystallographic parameters.

Precise Measurement of Bond Lengths, Bond Angles, and Torsion Angles within the Molecule

A detailed analysis of the molecular geometry, including bond lengths, bond angles, and torsion angles, provides insight into the electronic distribution and steric interactions within the molecule. This data is also derived from high-resolution single-crystal X-ray diffraction.

Specific, experimentally determined bond lengths, bond angles, and torsion angles for this compound are not currently available in the public domain. While theoretical calculations could provide estimates, experimental validation is essential for scientific accuracy.

Investigation of Intermolecular Hydrogen Bonding Networks and Crystal Packing Motifs

The way molecules arrange themselves in a crystal lattice is governed by intermolecular forces, primarily hydrogen bonding. Understanding these networks and packing motifs is crucial for predicting a compound's physical properties, such as melting point and solubility.

For this compound, the presence of an N-H group in the amide linkage suggests the potential for hydrogen bonding, likely forming chains or more complex networks within the crystal structure. However, without experimental crystallographic data, the specific nature of these interactions, including donor-acceptor distances and the resulting packing motifs, remains speculative. In the related compound 4-bromo-N-phenylbenzamide , molecules are linked by N—H⋯O hydrogen bonds into chains. ontosight.ainih.govnih.govnih.gov

Conformational Analysis of the Benzamide (B126) Moiety and Phenylbutyl Chain in the Solid State

The flexibility of the phenylbutyl chain and the potential for rotation around the amide bond mean that this compound can adopt various conformations. X-ray crystallography provides a snapshot of the preferred conformation in the solid state.

A conformational analysis of this compound, detailing the specific arrangement of the benzamide moiety relative to the phenylbutyl chain in the solid state, is not available due to the lack of crystallographic data.

Vibrational Spectroscopy (Infrared (IR)) for Functional Group Identification and Conformational Insights

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule and can also provide information about its conformational state.

An experimental IR spectrum for this compound with detailed peak assignments is not currently published. However, based on its chemical structure, the following characteristic vibrational modes would be expected:

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| N-H Stretch | 3400-3200 |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Aliphatic) | 3000-2850 |

| C=O Stretch (Amide I) | 1680-1630 |

| N-H Bend (Amide II) | 1570-1515 |

| C-N Stretch | 1400-1200 |

| C-Br Stretch | 600-500 |

This table represents general expected ranges for the functional groups present in this compound. Precise, experimentally determined values are required for a definitive analysis.

Theoretical and Computational Investigations of 4 Bromo N 4 Phenylbutyl Benzamide

Quantum Chemical Studies: Electronic Structure, Stability, and Reactivity Descriptors

Comprehensive quantum chemical studies on 4-bromo-N-(4-phenylbutyl)benzamide are not found in the available literature. While computational analyses are common for understanding molecular properties, this specific molecule does not appear to have been the subject of such detailed investigation in published research. Methodologies like Density Functional Theory (DFT) are frequently used to explore the electronic structure, stability, and reactivity of chemical compounds. nih.govnih.gov However, the application of these methods to this compound has not been documented in the searched scientific papers.

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometries and Energetics

No specific studies detailing DFT calculations to determine the optimized molecular geometry or energetic profile of this compound were found. Such calculations would provide crucial information on bond lengths, bond angles, and dihedral angles, leading to the most stable three-dimensional conformation of the molecule. For comparison, studies on related structures like 4-bromo-N-phenyl-benzamide have utilized crystallographic data to define their molecular geometry, noting, for instance, a significant twist between the phenyl and 4-bromophenyl rings. nih.govnih.gov However, this data is not transferable to the title compound due to the difference in the N-substituent (4-phenylbutyl vs. phenyl).

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electron Transfer Properties

An analysis of the Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—for this compound is not available in the reviewed literature. FMO analysis is critical for understanding a molecule's chemical reactivity and electron-transfer properties. nih.gov The energy gap between the HOMO and LUMO orbitals indicates the molecule's kinetic stability and polarizability. nih.gov Without dedicated computational studies, the HOMO-LUMO gap and the corresponding electronic properties for this compound remain undetermined.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

There are no published Molecular Electrostatic Potential (MEP) maps for this compound. An MEP map is a valuable tool for visualizing the charge distribution on a molecule's surface, thereby predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.net The map uses a color spectrum to indicate electron-rich (negative potential) and electron-poor (positive potential) regions. The absence of this analysis in the literature means that a visual and predictive understanding of its reactive sites is not available.

Calculation of Global and Local Reactivity Descriptors (e.g., Global Hardness, Electrophilicity Index)

Specific values for global and local reactivity descriptors (such as chemical hardness, softness, electronegativity, and electrophilicity index) for this compound have not been published. These descriptors are typically derived from the energies of the frontier orbitals and provide quantitative measures of a molecule's reactivity. While the general principles of calculating these descriptors are well-established, their specific values for the title compound are absent from the scientific record.

Theoretical Examination of Amide Bond Characteristics: Amidicity and Carbonylicity Concepts

A theoretical examination of the amide bond within this compound, including concepts of amidicity and carbonylicity, could not be found. This type of analysis would involve evaluating the geometry and electronic properties of the amide linkage (-CO-NH-) to understand the degree of delocalization of the nitrogen lone pair and the character of the carbonyl double bond. Studies on similar benzamides have investigated the planarity and twist of the amide group relative to adjacent aromatic rings, but a specific computational analysis of these characteristics for the title compound is not documented. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Dynamic Conformational Landscapes and Solvent Effects

No records of Molecular Dynamics (MD) simulations for this compound were identified. MD simulations would offer insights into the compound's dynamic behavior over time, including its conformational flexibility and interactions with solvent molecules. This analysis is crucial for understanding how the molecule behaves in a non-isolated, more realistic environment, but such research has not been published.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Analogues

The overarching goal of a QSAR study for this compound would be to develop a predictive model that can guide the synthesis of new derivatives with enhanced biological activity. spu.edu.syresearchgate.net This process involves systematically modifying the parent structure, calculating a variety of molecular descriptors for each analogue, and then using statistical methods to identify which of these descriptors are most influential in determining the compound's efficacy. pharmdbm.comnih.gov

The foundation of any QSAR model is the selection and calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.govroutledge.comfrontiersin.org For a comprehensive analysis of this compound and its analogues, a diverse set of descriptors would be calculated, typically categorized as topological, electronic, and steric. pharmdbm.comubaya.ac.id

Topological Descriptors: These 2D descriptors are derived from the graph representation of a molecule and quantify aspects of its size, shape, branching, and connectivity. nih.govresearchgate.net They are computationally inexpensive to calculate and have been shown to be effective in modeling the antimicrobial and anticancer activities of substituted benzamides and benzohydrazides. nih.govnih.gov

Molecular Connectivity Indices (χ): These indices, such as the Kier & Hall indices, describe the degree of branching and connectivity within a molecule. For instance, in a study on substituted benzamides, the second-order valence molecular connectivity index (²χv) was found to be a significant descriptor for modeling antimicrobial activity. nih.gov

Wiener Index (W): This index is calculated as the sum of the distances between all pairs of heavy atoms in the molecular graph and is related to molecular size and branching. It was identified as a key parameter in a QSAR study of 3/4-bromo benzohydrazides. nih.gov

Topological Polar Surface Area (TPSA): TPSA is defined as the surface sum over all polar atoms, primarily oxygens and nitrogens, also including their attached hydrogens. It is a good predictor of drug transport properties.

Balaban Index (J): This is a distance-based topological index that is highly discriminating for molecular shape. researchgate.net

An illustrative set of topological descriptors that could be calculated for a hypothetical series of this compound analogues is presented in Table 1.

Table 1: Hypothetical Topological Descriptors for a Series of this compound Analogues

| Analogue | Modification | Wiener Index (W) | Molecular Connectivity Index (¹χ) | Topological Polar Surface Area (TPSA) |

|---|---|---|---|---|

| 1 (Parent) | - | 1520 | 9.87 | 29.1 |

| 2 | Replacement of Br with Cl | 1515 | 9.75 | 29.1 |

| 3 | Addition of a methyl group to the phenylbutyl chain | 1650 | 10.25 | 29.1 |

| 4 | Replacement of phenyl with cyclohexyl | 1480 | 9.50 | 29.1 |

This table is for illustrative purposes only and does not represent actual calculated data.

Electronic Descriptors: These descriptors quantify the electronic properties of a molecule, such as its ability to participate in electrostatic interactions, which are crucial for drug-receptor binding. pharmdbm.comubaya.ac.id Quantum mechanical calculations are often required to obtain these parameters.

Hammett Constant (σ): This constant describes the electron-donating or electron-withdrawing nature of substituents on an aromatic ring. spu.edu.sy For analogues of this compound, modifying the substitution pattern on the benzoyl ring would lead to different σ values, which could be correlated with biological activity.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These frontier orbital energies are related to the molecule's reactivity and ability to participate in charge-transfer interactions. frontiersin.org The energy of the LUMO was found to be a significant descriptor in a QSAR study of p-amino benzoic acid derivatives. chitkara.edu.in

A selection of electronic descriptors for a hypothetical series of analogues is shown in Table 2.

Table 2: Hypothetical Electronic Descriptors for a Series of this compound Analogues

| Analogue | Modification | Hammett Constant (σ) of Substituent | LUMO Energy (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| 1 (Parent) | 4-Br | 0.23 | -1.25 | 3.5 |

| 2 | 4-NO₂ | 0.78 | -1.80 | 5.2 |

| 3 | 4-OCH₃ | -0.27 | -1.10 | 2.8 |

| 4 | 4-CN | 0.66 | -1.75 | 4.9 |

This table is for illustrative purposes only and does not represent actual calculated data.

Steric Descriptors: These parameters describe the size and shape of the molecule, which are critical for determining its fit within a receptor's binding pocket. pharmdbm.comubaya.ac.id

Molar Refractivity (MR): This descriptor is related to the molecular volume and polarizability of the molecule. It was found to be a significant parameter in a QSAR study of benzylidene hydrazine (B178648) benzamide (B126) derivatives. jppres.com

Taft's Steric Parameter (Es): This parameter quantifies the steric bulk of a substituent. pharmdbm.com

Verloop Steric Parameters: These parameters provide a more detailed description of the shape of a substituent.

Table 3 provides examples of steric descriptors for a hypothetical series of analogues.

Table 3: Hypothetical Steric Descriptors for a Series of this compound Analogues

| Analogue | Modification on Phenylbutyl Chain | Molar Refractivity (MR) | Taft's Steric Parameter (Es) |

|---|---|---|---|

| 1 (Parent) | - | 95.6 | - |

| 2 | Addition of a methyl group | 100.2 | -1.24 |

| 3 | Addition of an ethyl group | 104.8 | -1.31 |

| 4 | Replacement of butyl with propyl | 90.9 | - |

This table is for illustrative purposes only and does not represent actual calculated data.

Once a comprehensive set of descriptors has been calculated for a series of this compound analogues with known biological activities, the next step is to develop a QSAR model. researchgate.net This is typically achieved using statistical techniques such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to generate an equation that relates the descriptors to the activity. nih.govnih.gov

For instance, a hypothetical QSAR equation for a series of benzamide derivatives might take the form:

log(1/IC₅₀) = k₁(MR) - k₂(σ)² + k₃*(¹χ) + C

Where IC₅₀ is the concentration required for 50% inhibition, MR is the molar refractivity, σ is the Hammett constant, ¹χ is the first-order molecular connectivity index, and k₁, k₂, k₃, and C are constants determined by the regression analysis. spu.edu.sy

A crucial aspect of QSAR modeling is rigorous validation to ensure that the model is robust and has predictive power. mdpi.comresearchgate.net Common validation techniques include:

External Validation: The dataset is split into a training set, used to build the model, and a test set, which is not used in model development. The predictive power of the model is then evaluated by its ability to accurately predict the activities of the compounds in the test set. researchgate.net

Y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. If the original model is robust, the randomized models should have significantly lower correlation coefficients, demonstrating that the original correlation was not due to chance. nih.gov

A 3D-QSAR study on aminophenyl benzamide derivatives yielded a model with a high correlation coefficient (r² = 0.99) and a good cross-validated correlation coefficient (q² = 0.85), indicating a robust and predictive model. researchgate.net Similarly, a study on benzylidene hydrazine benzamides produced a QSAR equation with a correlation coefficient (r) of 0.921 and a cross-validated q² of 0.61. jppres.com For any QSAR model developed for this compound analogues, achieving statistically significant validation parameters would be essential for its application in the rational design of new compounds.

Future Directions and Emerging Research Avenues for 4 Bromo N 4 Phenylbutyl Benzamide Research

Development of Novel and Sustainable Synthetic Routes for Scalable Production

The traditional synthesis of amides often involves the use of stoichiometric coupling reagents, which can be expensive and generate significant waste. Future research on 4-bromo-N-(4-phenylbutyl)benzamide should prioritize the development of more sustainable and scalable synthetic methods. This includes exploring catalytic, metal-free, and solvent-free approaches that enhance efficiency and reduce environmental impact.

Recent advancements in catalysis offer promising alternatives. For instance, methods utilizing iron-mediated synthesis from nitroarenes and acyl chlorides provide a direct route to N-aryl amides. Another sustainable approach involves the organocatalytic ring-opening aminolysis of lactones, which is 100% atom-economical. Furthermore, the direct amidation of carboxylic acids and amines under microwave-assisted, catalytic conditions presents a green and efficient pathway. The development of continuous flow synthesis protocols, which can offer improved safety, efficiency, and scalability, is another critical avenue.

A comparative overview of potential modern synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Method | Potential Advantages | Key Considerations |

|---|---|---|

| Iron-Mediated Synthesis | Utilizes inexpensive and abundant iron catalyst; direct conversion from readily available starting materials. | Requires optimization for the specific substrates; potential for catalyst leaching into the product. |

| Organocatalytic Aminolysis | Metal-free, high atom economy; mild reaction conditions. | Substrate scope may be limited; catalyst efficiency can be sensitive to reaction conditions. |

| Microwave-Assisted Catalysis | Rapid reaction times; improved yields and purity; reduced solvent usage. | Requires specialized microwave equipment; scalability can be a challenge for some systems. |

| Continuous Flow Synthesis | Enhanced safety and control; improved reproducibility and scalability; potential for integration of in-line analysis. | Initial setup costs can be high; requires expertise in flow chemistry techniques. |

Application of Advanced In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

To optimize the synthesis of this compound, a deep understanding of reaction kinetics, intermediates, and by-product formation is essential. Advanced in situ spectroscopic techniques are powerful tools for achieving this, providing real-time insights into the chemical processes as they occur.

In situ Fourier-transform infrared (FTIR) spectroscopy, for example, can be used to monitor the consumption of reactants and the formation of the amide product by tracking their characteristic vibrational bands. This technique is particularly useful for understanding the kinetics of amide bond formation and identifying the presence of reactive intermediates like acid chlorides. Other valuable techniques include Raman spectroscopy, which can provide complementary information and is often less sensitive to aprotic polar solvents, and nuclear magnetic resonance (NMR) spectroscopy for detailed structural elucidation of intermediates. The integration of these Process Analytical Technologies (PAT) into a synthetic workflow, especially in a continuous flow setup, can enable automated monitoring and control, leading to improved process robustness and efficiency.

Table 2: In Situ Spectroscopic Techniques for Reaction Monitoring

| Spectroscopic Technique | Information Provided | Potential Application for this compound Synthesis |

|---|---|---|

| FTIR Spectroscopy | Real-time concentration profiles of reactants, products, and key intermediates; reaction kinetics. | Monitoring the conversion of 4-bromobenzoyl chloride and 4-phenylbutylan-1-amine. |

| Raman Spectroscopy | Complementary vibrational information to FTIR; well-suited for crystalline and aqueous systems. | Analyzing polymorphism of the final product during crystallization. |

| NMR Spectroscopy | Detailed structural information on intermediates and by-products; mechanistic insights. | Identifying and characterizing any unexpected reaction intermediates or side products. |

| Mass Spectrometry | Direct analysis of reaction components by molecular weight; useful for complex reaction mixtures. | Real-time tracking of product formation and impurity profiling. |

Integration of Machine Learning and Artificial Intelligence for Accelerated Compound Design and Property Prediction

The vast chemical space of N-substituted benzamides offers countless possibilities for designing new molecules with desired biological activities. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize this process by enabling rapid in silico screening and property prediction. For this compound, these computational tools can be used to design analogs with potentially enhanced efficacy, selectivity, or improved pharmacokinetic profiles.

ML models can be trained on existing datasets of benzamide (B126) derivatives to predict a wide range of properties, including bioactivity against specific targets, toxicity, and physicochemical characteristics. Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can even design novel molecular structures from scratch that are optimized for a particular set of properties. The integration of AI can significantly reduce the time and cost associated of the drug discovery process by prioritizing the synthesis of the most promising candidates.

Table 3: Illustrative Application of AI/ML in the Design of this compound Analogs

| Predicted Property | Machine Learning Model | Potential Impact on Drug Discovery |

|---|---|---|

| Target Bioactivity (e.g., Kinase Inhibition) | Quantitative Structure-Activity Relationship (QSAR) models; Deep Neural Networks. | Prioritization of potent analogs for synthesis and testing. |

| ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) | Random Forest; Support Vector Machines. | Early identification of candidates with favorable drug-like properties. |

| Aqueous Solubility | Graph Convolutional Networks. | Design of compounds with improved bioavailability. |

| Synthetic Accessibility | Custom scoring functions integrated into generative models. | Ensuring that newly designed molecules can be realistically synthesized. |

Exploration of Multicomponent Reactions and Flow Chemistry for Enhanced Synthetic Efficiency

To further streamline the synthesis of this compound and its analogs, the exploration of multicomponent reactions (MCRs) and their integration with flow chemistry offers significant advantages. MCRs allow for the construction of complex molecules from three or more starting materials in a single step, which can dramatically increase synthetic efficiency and molecular diversity.

For example, the Ugi four-component reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, could be adapted to produce a wide range of α-amino amide derivatives. Similarly, the Passerini reaction offers a three-component route to α-acyloxy amides. When these powerful reactions are performed in a continuous flow reactor, it is possible to achieve even greater control over reaction conditions, leading to higher yields, improved purity, and safer handling of reactive intermediates.

Table 4: Potential Multicomponent Strategy for Benzamide Analog Synthesis

| Multicomponent Reaction | Reactants | Product Class | Potential for this compound Analogs |

|---|---|---|---|

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Amino Amides | Rapid generation of a library of analogs with diverse substituents on the amide backbone. |

| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Amides | Creation of ester-functionalized benzamide derivatives for structure-activity relationship studies. |

| Nitrile Hydrozirconation-Acylation | Nitrile, Acyl Chloride, Nucleophile | α-Branched Amides | A versatile method to construct structurally complex amides from simple nitrile precursors. |

Unraveling Complex Biological Mechanisms of Action Through Advanced Omics Technologies

A crucial aspect of developing any new bioactive compound is understanding its mechanism of action at a molecular level. For this compound, advanced "omics" technologies provide a powerful toolkit for this purpose. These systems-level approaches can generate comprehensive data on the global changes that occur within cells or organisms upon treatment with the compound.

For instance, a study on N-substituted benzamides has shown their ability to induce apoptosis in cancer cell lines through the mitochondrial pathway, leading to the release of cytochrome c and the activation of caspase-9. Such investigations highlight the potential for this class of compounds in oncology. Omics technologies can further elucidate these and other potential mechanisms.

Chemoproteomics can be used to identify the direct protein targets of the compound, while transcriptomics (RNA-seq) can reveal changes in gene expression patterns. Metabolomics can provide a snapshot of the metabolic perturbations caused by the compound, and genomics can help identify genetic factors that influence sensitivity or resistance to its effects. Integrating these multi-omics datasets can provide a holistic view of the compound's biological activity and guide further development.

Table 5: Application of Omics Technologies in Mechanistic Studies

| Omics Technology | Biological Information | Potential Insights for this compound |

|---|---|---|

| Chemoproteomics | Direct protein binding partners. | Identification of the primary molecular target(s) of the compound. |

| Transcriptomics (RNA-seq) | Changes in global gene expression. | Revealing the cellular pathways and biological processes affected by the compound. |

| Proteomics | Changes in global protein expression and post-translational modifications. | Understanding the downstream effects of target engagement and identifying biomarkers of activity. |

| Metabolomics | Perturbations in cellular metabolism. | Elucidating the impact of the compound on metabolic pathways. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-N-(4-phenylbutyl)benzamide, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves coupling 4-bromobenzoic acid derivatives with 4-phenylbutylamine. A two-step approach is recommended: (1) activation of the carboxylic acid using reagents like thionyl chloride (SOCl₂) to form the acyl chloride, followed by (2) amidation with the amine in anhydrous dichloromethane or toluene under reflux. Catalytic bases (e.g., triethylamine) enhance nucleophilicity. Yield optimization requires precise stoichiometry (1:1.2 molar ratio of acyl chloride to amine) and inert atmosphere to prevent hydrolysis. Monitoring via TLC (ethyl acetate/hexane, 3:7) ensures reaction completion .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

- Methodological Answer : X-ray crystallography is the gold standard for resolving bond lengths, dihedral angles, and hydrogen-bonding networks. For example, the amide group (C=O and N-H) forms dihedral angles of ~25°–75° with aromatic rings, influencing conformational stability. Complementary techniques include:

- NMR : ¹H and ¹³C NMR confirm regiochemistry (e.g., bromine-induced deshielding at δ 7.5–7.8 ppm for aromatic protons).

- FT-IR : Amide I (C=O stretch at ~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) validate functional groups .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodological Answer : Prioritize assays aligned with its structural analogs:

- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains.

- Enzyme Inhibition : Fluorescence-based assays targeting bacterial enzymes (e.g., acps-pptase) using NADH/NADPH depletion as a readout.

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish IC₅₀ values. Solubility in DMSO (≥20 mg/mL) is critical for in vitro dosing .

Advanced Research Questions

Q. How do crystallographic studies inform the design of derivatives with enhanced bioactivity?

- Methodological Answer : Crystal packing analysis reveals intermolecular interactions (e.g., O-H···O and N-H···O hydrogen bonds) that stabilize the lattice. For instance, RS-1 (a structural analog) forms edge-fused R³³(17) motifs, which correlate with improved DNA repair modulation. Modifying the phenylbutyl chain length or introducing electron-withdrawing groups (e.g., -CF₃) can disrupt these interactions, altering solubility and target binding. Computational docking (AutoDock Vina) paired with Hirshfeld surface analysis predicts how substitutions affect binding to enzymes like UCHL3 .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Purity Validation : HPLC-MS (≥95% purity) with C18 columns (acetonitrile/water gradient).

- Dose-Response Reproducibility : Use standardized cell lines (ATCC-certified) and controls (e.g., RS-1 for HR pathway studies).

- Meta-Analysis : Cross-reference bioactivity data with PubChem AID 1259361 or ChEMBL entries to identify consensus targets .

Q. How can synthetic byproducts be minimized during scale-up, and what are the critical process parameters (CPPs)?

- Methodological Answer : Key CPPs include:

- Temperature Control : Maintain <5°C during acyl chloride formation to prevent dimerization.

- Solvent Choice : Replace THF with 2-MeTHF for greener chemistry and easier separation.

- Catalyst Screening : Immobilized lipases (e.g., Novozym 435) reduce side reactions in amidation. Process Analytical Technology (PAT) tools like ReactIR track intermediate stability in real-time .

Q. What advanced spectroscopic methods elucidate its interaction with biological macromolecules?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to proteins like tyrosine kinases. Immobilize the target protein on CM5 chips and inject compound dilutions (0.1–100 μM).

- Fluorescence Quenching : Monitor tryptophan emission shifts (λex 280 nm) upon compound addition to assess conformational changes in enzymes.

- ITC (Isothermal Titration Calorimetry) : Measure thermodynamic parameters (ΔH, ΔS) for binding events, distinguishing hydrophobic vs. electrostatic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.